molecular formula C11H5Cl2NO2 B14597152 6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride CAS No. 61088-24-2

6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride

Cat. No.: B14597152
CAS No.: 61088-24-2
M. Wt: 254.07 g/mol
InChI Key: ZUUURUDUNGOKLL-UHFFFAOYSA-N
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Description

6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system . The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the indole ring structure.

Scientific Research Applications

6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride is unique due to its specific substitution pattern and the presence of the furo[3,2-B]indole ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61088-24-2

Molecular Formula

C11H5Cl2NO2

Molecular Weight

254.07 g/mol

IUPAC Name

6-chloro-4H-furo[3,2-b]indole-2-carbonyl chloride

InChI

InChI=1S/C11H5Cl2NO2/c12-5-1-2-6-7(3-5)14-8-4-9(11(13)15)16-10(6)8/h1-4,14H

InChI Key

ZUUURUDUNGOKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C2OC(=C3)C(=O)Cl

Origin of Product

United States

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